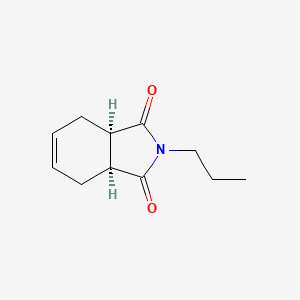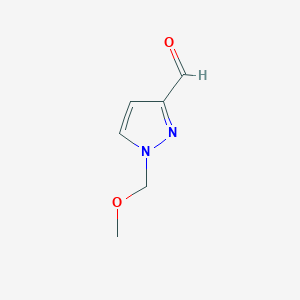
1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of protecting groups to selectively introduce the methoxymethyl group at the desired position, followed by deprotection to yield the final product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid, while reduction yields 1-(Methoxymethyl)-1H-pyrazole-3-methanol.
Applications De Recherche Scientifique
1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modification, making it a versatile building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions. Its aldehyde group can form covalent bonds with amino groups in proteins, facilitating the study of protein-ligand interactions.
Medicine: It has potential applications in drug discovery and development. The pyrazole ring is a common scaffold in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biochemical assays, the aldehyde group can react with amino groups in proteins to form Schiff bases, which can be used to study enzyme activity and protein interactions. In medicinal chemistry, modifications of the pyrazole ring and the methoxymethyl group can lead to compounds that interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:
1H-pyrazole-3-carbaldehyde: Lacks the methoxymethyl group, making it less versatile in terms of further functionalization.
1-(Hydroxymethyl)-1H-pyrazole-3-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and solubility.
1-(Methoxymethyl)-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its combination of functional groups and their positions on the pyrazole ring, which provide a balance of reactivity and stability for various applications.
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-(methoxymethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-8-3-2-6(4-9)7-8/h2-4H,5H2,1H3 |
Clé InChI |
QNUINGUWIGWHOH-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=CC(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)

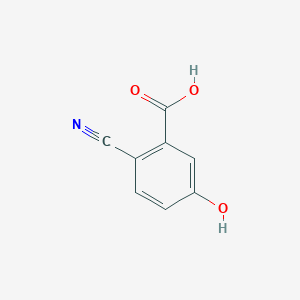
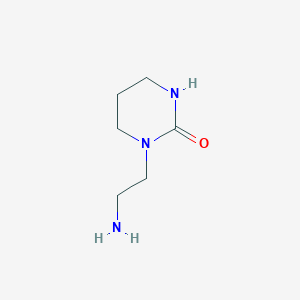
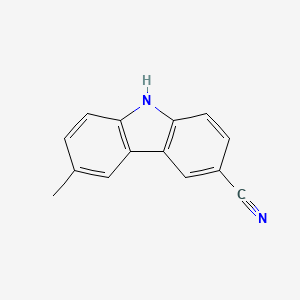
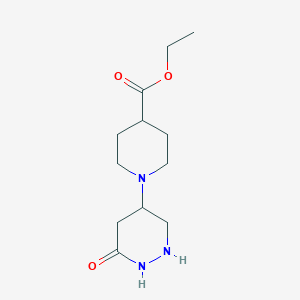
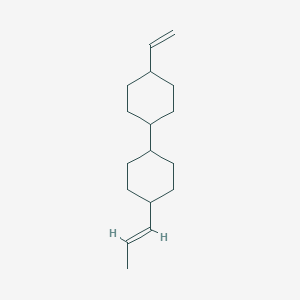
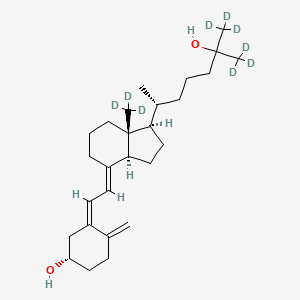

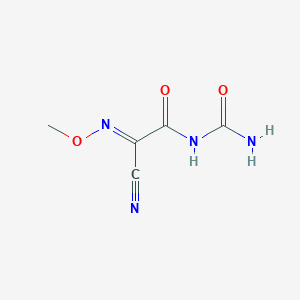
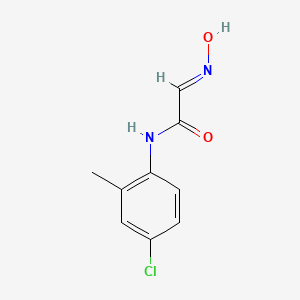
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
